Cas no 26944-60-5 (1,2,3-Benzotriazin-4(3H)-one, 3-ethyl-)

1,2,3-Benzotriazin-4(3H)-one, 3-ethyl- is a heterocyclic organic compound with a benzotriazinone core structure substituted by an ethyl group at the 3-position. This compound is of interest in synthetic chemistry due to its utility as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. Its benzotriazinone scaffold offers reactivity suitable for further functionalization, making it valuable in medicinal chemistry research. The ethyl substituent enhances solubility and stability, facilitating handling in organic synthesis. The compound’s well-defined structure and purity ensure consistent performance in applications such as ligand design or as a building block for complex molecular frameworks.
1,2,3-Benzotriazin-4(3H)-one, 3-ethyl- structure
26944-60-5 structure
Product name:1,2,3-Benzotriazin-4(3H)-one, 3-ethyl-
CAS No:26944-60-5
MF:C9H9N3O
Molecular Weight:175.187261343002
CID:5223969
PubChem ID:555146

1,2,3-Benzotriazin-4(3H)-one, 3-ethyl- 化学的及び物理的性質

名前と識別子

    • 1,2,3-Benzotriazin-4(3H)-one, 3-ethyl-
    • 3-Ethylbenzo[d][1,2,3]triazin-4(3h)-one
    • インチ: 1S/C9H9N3O/c1-2-12-9(13)7-5-3-4-6-8(7)10-11-12/h3-6H,2H2,1H3
    • InChIKey: JWPPRPLIXXOWEL-UHFFFAOYSA-N
    • SMILES: N1C2=CC=CC=C2C(=O)N(CC)N=1

計算された属性

  • 精确分子量: 175.074561919g/mol
  • 同位素质量: 175.074561919g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 239
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45Ų
  • XLogP3: 1.2

1,2,3-Benzotriazin-4(3H)-one, 3-ethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Apollo Scientific
OR962571-1g
3-Ethylbenzo[d][1,2,3]triazin-4(3H)-one
26944-60-5 95%
1g
£200.00 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1576520-1g
3-Ethylbenzo[d][1,2,3]triazin-4(3H)-one
26944-60-5 98%
1g
¥1519 2023-03-19

1,2,3-Benzotriazin-4(3H)-one, 3-ethyl- 関連文献

1,2,3-Benzotriazin-4(3H)-one, 3-ethyl-に関する追加情報

Professional Introduction to 1,2,3-Benzotriazin-4(3H)-one, 3-ethyl- (CAS No: 26944-60-5)

1,2,3-Benzotriazin-4(3H)-one, 3-ethyl-, identified by the Chemical Abstracts Service Number (CAS No) 26944-60-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzotriazine class, a structural motif known for its broad spectrum of biological activities. The presence of the ethyl substituent at the 3-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The benzotriazine core is a fused system consisting of three nitrogen atoms and three carbon atoms, forming a six-membered ring. This structural framework is inherently capable of interacting with various biological targets due to its aromaticity and electron-rich nature. In particular, 1,2,3-Benzotriazin-4(3H)-one, 3-ethyl- has been studied for its potential pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. These activities are attributed to the ability of benzotriazines to modulate enzyme functions and interfere with signaling pathways critical for disease progression.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1,2,3-Benzotriazin-4(3H)-one, 3-ethyl- and biological targets. Studies suggest that the ethyl substituent enhances binding affinity by optimizing the compound's orientation within active sites. This optimization is particularly relevant in the context of kinase inhibitors, where precise spatial arrangement is crucial for efficacy. The compound's ability to engage with ATP-binding pockets in kinases has been highlighted in several preclinical studies.

In addition to its kinase inhibition potential, 1,2,3-Benzotriazin-4(3H)-one, 3-ethyl- has shown promise in modulating inflammatory responses. Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and metabolic syndromes. By targeting inflammatory pathways such as NF-κB and MAPK cascades, this compound may offer therapeutic benefits. Preliminary in vitro experiments have demonstrated its ability to suppress pro-inflammatory cytokine production, suggesting a role in managing inflammatory conditions.

The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-ethyl- involves multi-step organic transformations that highlight the compound's synthetic accessibility. The introduction of the ethyl group at the 3-position can be achieved through nucleophilic substitution reactions or condensation processes with appropriate electrophiles. These synthetic routes are well-documented in the literature and can be adapted for large-scale production if needed. The versatility of this scaffold allows for further derivatization, enabling researchers to explore new analogs with enhanced pharmacological profiles.

From a medicinal chemistry perspective, 1,2,3-Benzotriazin-4(3H)-one, 3-ethyl- represents an interesting case study in structure-activity relationships (SAR). The ethyl substituent not only influences electronic distribution but also impacts solubility and metabolic stability. These factors are critical for drug development as they determine bioavailability and duration of action. By systematically varying substituents around the benzotriazine core, chemists can fine-tune these properties to optimize therapeutic efficacy.

The compound's potential extends beyond traditional pharmaceutical applications. Its unique chemical structure makes it suitable for use as an intermediate in the synthesis of more complex molecules. For instance, functional groups on the benzotriazine ring can be modified to introduce bioisosteres or other pharmacophores that enhance drug-like properties. This adaptability underscores its value as a building block in medicinal chemistry.

Recent research has also explored the role of 1,2,3-Benzotriazin-4(3H)-one, 3-ethyl- in addressing neurological disorders. Emerging evidence suggests that benzotriazines may interact with neurotransmitter receptors or ion channels involved in conditions such as epilepsy and neurodegeneration. While further investigation is needed to fully elucidate these mechanisms, early findings are promising and warrant continued exploration.

In conclusion,1 ,2 , 3 - Benz otri azin -4 ( 3 H ) - one , 3 - ethyl - ( CAS No: 26944 -60 -5) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a compelling candidate for further development. As our understanding of disease mechanisms advances, compounds like this will play an increasingly important role in developing innovative therapeutics.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm